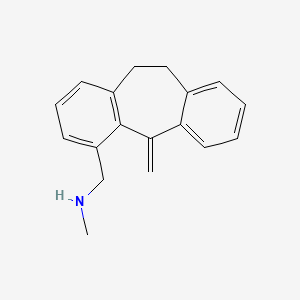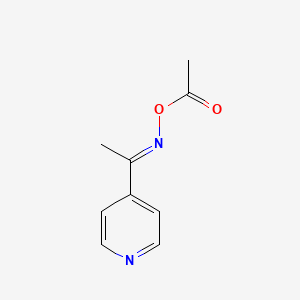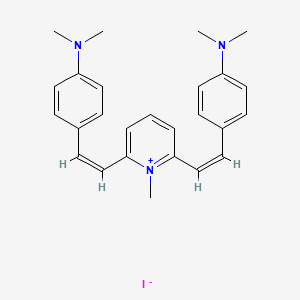
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium core substituted with two styryl groups, each containing dimethylamino functionalities. The iodide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 2,6-dimethylpyridine, undergoes methylation to form 1-methyl-2,6-dimethylpyridinium iodide.
Styryl Group Introduction:
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydropyridinium derivatives.
Substitution: The styryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while reduction could produce dihydropyridinium compounds.
科学研究应用
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
作用机制
The mechanism by which 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent fluorescence. This property is exploited in various applications, such as imaging and sensing.
相似化合物的比较
Similar Compounds
1-Methyl-4-(p-dimethylamino-styryl)pyridinium iodide: Similar structure but with only one styryl group.
2,6-Bis(p-dimethylamino-styryl)pyridine: Lacks the methyl group on the pyridinium nitrogen.
Uniqueness
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is unique due to its dual styryl substitution, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity.
属性
分子式 |
C26H30IN3 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC 名称 |
4-[(Z)-2-[6-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium-2-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C26H30N3.HI/c1-27(2)23-15-9-21(10-16-23)13-19-25-7-6-8-26(29(25)5)20-14-22-11-17-24(18-12-22)28(3)4;/h6-20H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
AUUKXSZZJKJAGF-UHFFFAOYSA-M |
手性 SMILES |
C[N+]1=C(C=CC=C1/C=C\C2=CC=C(C=C2)N(C)C)/C=C\C3=CC=C(C=C3)N(C)C.[I-] |
规范 SMILES |
C[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
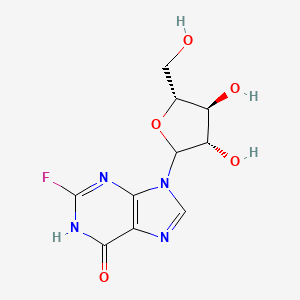
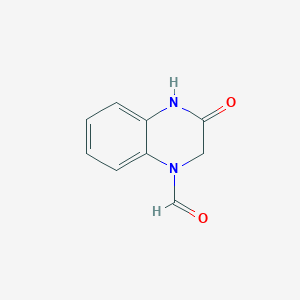
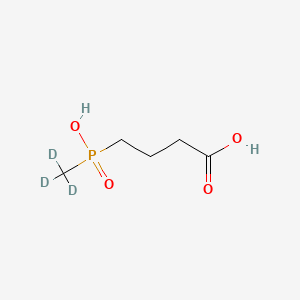
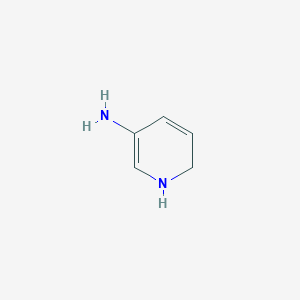


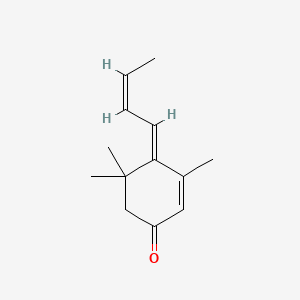
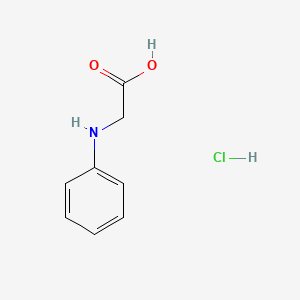
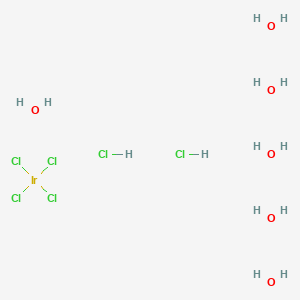
![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)
